2-[(3R,4S)-3-ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid
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Overview
Description
2-[(3R,4S)-3-ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid is a synthetic organic compound. Its structure features a piperidine ring, which is a six-membered ring containing one nitrogen atom, with various substituents that contribute to its unique chemical properties. This compound can be used as an intermediate in the synthesis of pharmaceuticals and other bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3R,4S)-3-ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid typically involves multiple steps. Each step requires specific reagents, solvents, and conditions to ensure the desired product's formation.
Formation of the Piperidine Ring: : The piperidine ring is synthesized through a series of reactions, often starting with the condensation of a suitable amine with a carbonyl compound to form a ketone. This intermediate can undergo reductive amination to yield the piperidine ring.
Substitution and Protection:
Final Coupling: : The acetic acid moiety is introduced via an acylation reaction, such as a nucleophilic acyl substitution, to complete the synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques like crystallization or chromatography, and rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
The compound 2-[(3R,4S)-3-ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: : Oxidative reactions can modify the ethyl or isobutyl groups, potentially forming aldehydes or ketones.
Reduction: : Reduction reactions, often using hydrogen or metal hydrides, can reduce carbonyl functionalities within the compound.
Substitution: : Nucleophilic or electrophilic substitution reactions can replace specific substituents, altering the compound's properties.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminium hydride, and nucleophiles or electrophiles appropriate for the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the conditions used. For instance, oxidation might yield ketones, while reduction could result in alcohols.
Scientific Research Applications
2-[(3R,4S)-3-ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid has several scientific research applications:
Chemistry: : Used as a precursor or intermediate in organic synthesis, aiding in the formation of more complex molecules.
Biology: : Potential for use in biochemical assays to study enzyme interactions or cellular pathways.
Medicine: : May serve as a lead compound in drug discovery, particularly in developing treatments targeting specific proteins or receptors.
Industry: : Can be incorporated into materials science research, exploring its properties in novel materials.
Mechanism of Action
The mechanism by which 2-[(3R,4S)-3-ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid exerts its effects involves interactions at the molecular level. This compound can act on specific molecular targets, such as enzymes or receptors, potentially inhibiting or activating their functions. The pathways involved may include signal transduction cascades, protein-protein interactions, or metabolic processes.
Comparison with Similar Compounds
When compared to similar compounds, 2-[(3R,4S)-3-ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid shows distinct properties and applications:
Structural Analogues: : Compounds like piperidine derivatives with different substituents may exhibit different reactivities and biological activities.
Pharmacological Agents: : Compared to other pharmacologically active piperidine derivatives, this compound's unique structure can result in different pharmacokinetic and pharmacodynamic profiles.
List of Similar Compounds
2-ethylpiperidine
4-substituted piperidine derivatives
N-tert-butoxycarbonylpiperidine
Piperidinyl acetic acids
This detailed analysis should give you a comprehensive understanding of this compound, its preparation, chemical behavior, applications, and how it stands in comparison with similar compounds.
Properties
IUPAC Name |
2-[(3R,4S)-3-ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-5-10-9-15(13(18)19-14(2,3)4)7-6-11(10)8-12(16)17/h10-11H,5-9H2,1-4H3,(H,16,17)/t10-,11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNSVBLJYTBVHLR-QWRGUYRKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCC1CC(=O)O)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CN(CC[C@H]1CC(=O)O)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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